

Natural occurrence of azetidine-2-carboxylic acid analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S)-4-oxoazetidine-2-carboxylic acid

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Abstract

Azetidine-2-carboxylic acid (AZE) and its naturally occurring analogues represent a fascinating and biologically potent class of non-proteinogenic amino acids. As a structural mimic of proline, AZE can be mistakenly incorporated into proteins, leading to significant toxicological effects that have profound implications for ecology, human health, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of AZE and its derivatives, delving into their distribution across the plant kingdom, their intricate biosynthetic pathways, and their diverse biological activities. We will explore the molecular basis of AZE's toxicity and its ecological role as a defense mechanism in plants. Furthermore, this guide will detail the significance of AZE analogues, such as nicotianamine and mugineic acids, as essential metal chelators in plant physiology. Methodologies for the isolation and characterization of these compounds will be discussed, alongside their emerging applications in biomedical research and as scaffolds for novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug discovery.

PART 1: An Introduction to Azetidine-2-Carboxylic Acid and its Analogues

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is a four-membered ring homologue of the proteinogenic amino acid proline.^[1] This structural similarity is the basis for

its significant biological activity, as it can be misincorporated into proteins in place of proline.[2] [3] This misincorporation can lead to alterations in the structure and function of proteins like collagen, keratin, and hemoglobin, resulting in a wide range of toxic and teratogenic effects.[1] [3]

Beyond the parent compound, a significant class of AZE analogues are the phytosiderophores, nicotianamine and the mugineic acids. These molecules are crucial for metal chelation and transport in plants.[4][5] Nicotianamine is synthesized from three molecules of S-adenosylmethionine (SAM) and is a precursor for the synthesis of mugineic acids in graminaceous plants.[5][6][7] These compounds play a vital role in iron uptake from the soil.[6]

PART 2: Natural Occurrence and Distribution

Azetidine-2-carboxylic acid was first identified in 1955 in plants belonging to the Liliaceae family.[8][9] Its distribution is not widespread, but it is found in significant concentrations in certain plant families.

The primary natural sources of azetidine-2-carboxylic acid include:

- Liliaceae family: Notably in the rhizomes and fresh foliage of lily of the valley (*Convallaria majalis*) and Solomon's seal (*Polygonatum*).[1][10][11]
- Fabaceae (Leguminosae) family: Found in numerous plants within the bean family.[1]
- Beta vulgaris: Detected in small quantities in table beets, garden beets, and sugar beets.[1] [12]

The presence of AZE in the food chain, particularly through by-products of sugar beet processing used in animal feed, is a subject of ongoing research due to its potential toxicity.[13]

Nicotianamine is ubiquitous in higher plants, where it functions as a metal chelator.[5] The mugineic acid family of phytosiderophores are primarily found in graminaceous plants (grasses), where they are secreted from the roots to acquire iron from the soil.[4][6]

Compound	Primary Natural Sources	Family	Significance
Azetidine-2-carboxylic acid	Lily of the valley (Convallaria majalis), Solomon's seal (Polygonatum)	Liliaceae	High concentrations, defensive chemical
Various species	Fabaceae	Widespread within the family	
Table beets, sugar beets (Beta vulgaris)	Amaranthaceae	Entry point into the food chain	
Nicotianamine	Ubiquitous in higher plants	Various	Metal chelation and transport
Mugineic Acids	Graminaceous plants (e.g., barley, wheat, rice)	Poaceae	Iron acquisition from the soil (phytosiderophores)

PART 3: Biosynthesis of Azetidine-2-Carboxylic Acid and its Analogues

The biosynthetic pathways of azetidine-2-carboxylic acid and its analogues have been a subject of intense research. While the biosynthesis of nicotianamine and mugineic acids in plants is well-established, the direct enzymatic synthesis of AZE has only recently been elucidated in bacteria.

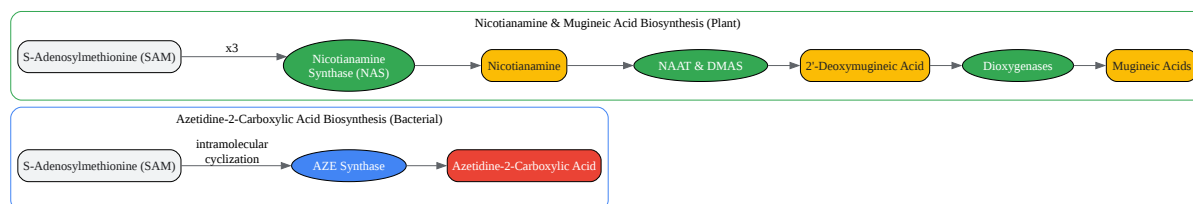
Bacterial Biosynthesis of Azetidine-2-Carboxylic Acid

Recent studies have identified AZE synthases in bacterial natural product pathways.^{[14][15]} These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring of AZE.^[14] This discovery provides a molecular basis for the formation of this unique amino acid.

Plant Biosynthesis of Nicotianamine and Mugineic Acids

The biosynthesis of nicotianamine and the mugineic acid family of phytosiderophores begins with the amino acid methionine.[16][17] The key steps are:

- Activation of Methionine: Methionine is converted to S-adenosylmethionine (SAM).[6]
- Trimerization of SAM: Three molecules of SAM are condensed by the enzyme nicotianamine synthase (NAS) to form one molecule of nicotianamine.[5][7]
- Formation of the Mugineic Acid Backbone: In graminaceous plants, nicotianamine is further converted to 2'-deoxymugineic acid (DMA), the precursor for all other mugineic acids. This involves two key enzymes: nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS).[6][18]
- Hydroxylation: DMA can then be hydroxylated at various positions by dioxygenases to produce different mugineic acids.[6]



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Biosynthetic pathways of AZE and its analogues.

PART 4: Biological Activities and Ecological Significance

The biological activities of azetidine-2-carboxylic acid and its analogues are diverse, ranging from potent toxicity to essential physiological functions in plants.

Toxicity of Azetidine-2-Carboxylic Acid

The primary mechanism of AZE's toxicity is its misincorporation into proteins in place of proline.

[1][2][3] This leads to:

- **Altered Protein Folding and Function:** The smaller, four-membered ring of AZE disrupts the tertiary structure of proteins, impairing their biological activity.[1][3]
- **Cellular Stress:** The accumulation of misfolded proteins can trigger the unfolded protein response and lead to cellular stress.[19][20]
- **Teratogenic Effects:** AZE has been shown to cause a range of malformations in various animal species.[1]
- **Pro-inflammatory and Pro-apoptotic Effects:** In BV2 microglial cells, AZE has been shown to induce pro-inflammatory and pro-apoptotic responses.[20]

Ecologically, the production of AZE by plants is thought to be a defense mechanism, deterring herbivores and inhibiting the growth of competing plants.[1][19]

Biological Role of Nicotianamine and Mugineic Acids

In contrast to the toxicity of AZE, its analogues nicotianamine and mugineic acids are essential for plant survival, particularly in iron-deficient soils.

- **Metal Chelation:** Nicotianamine is a potent chelator of various metal ions, including Fe^{2+} , Zn^{2+} , Cu^{2+} , and Ni^{2+} , and is involved in their transport within the plant.[7][21][22]
- **Phytosiderophore Activity:** Mugineic acids are secreted by the roots of graminaceous plants to solubilize and bind Fe^{3+} in the rhizosphere, which is then taken up by the plant.[4][6]
- **Detoxification:** Nicotianamine plays a role in the detoxification of heavy metals, such as nickel, by chelating them and sequestering them in vacuoles.[21][22]

Compound/Analogue	Biological Activity	Mechanism of Action	Significance
Azetidine-2-carboxylic acid	Toxic, Teratogenic, Pro-inflammatory, Pro-apoptotic	Misincorporation into proteins in place of proline, leading to misfolding and cellular stress.	Plant defense, potential food chain contaminant.
Nicotianamine	Metal Chelation, Metal Transport, Detoxification	Binds to various divalent metal cations, facilitating their movement and sequestration.	Essential for metal homeostasis in all higher plants.
Mugineic Acids	Iron Acquisition (Phytosiderophore)	Secreted from roots to chelate and solubilize Fe^{3+} in the soil for plant uptake.	Crucial for iron nutrition in graminaceous plants.

PART 5: Isolation, Characterization, and Degradation

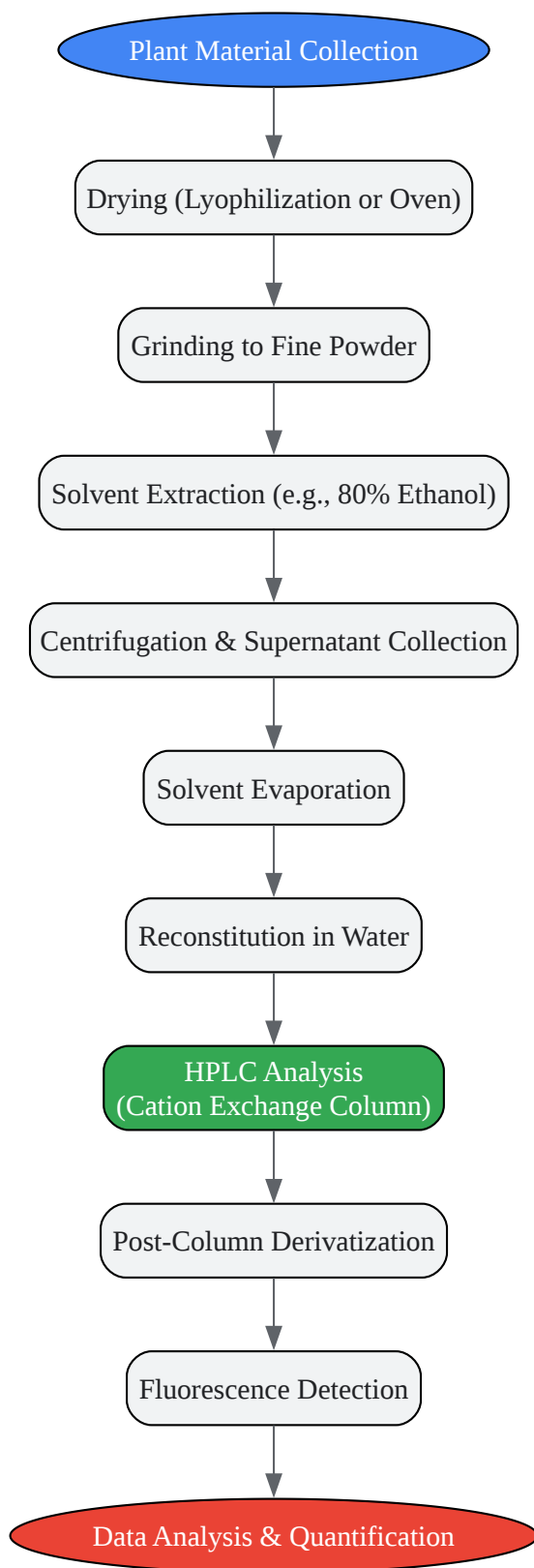
The study of azetidine-2-carboxylic acid and its analogues requires robust methods for their extraction, identification, and quantification.

Experimental Protocol: General Extraction and HPLC Analysis of Azetidine-2-Carboxylic Acid from Plant Material

This protocol provides a general workflow for the isolation and analysis of AZE.

- Sample Preparation:
 - Harvest fresh plant material (e.g., leaves, rhizomes).
 - Lyophilize or oven-dry the material at a low temperature (e.g., 60°C) to a constant weight.

- Grind the dried material to a fine powder using a mortar and pestle or a mill.
- Extraction:
 - Suspend a known weight of the powdered plant material in 70-80% ethanol.
 - Sonicate the suspension for 30 minutes.
 - Centrifuge the mixture to pellet the solid material.
 - Collect the supernatant. Repeat the extraction process on the pellet two more times.
 - Pool the supernatants and evaporate the solvent under reduced pressure.
 - Re-dissolve the dried extract in a known volume of ultrapure water.
- Analysis by HPLC:
 - A high-performance liquid chromatography (HPLC) system equipped with a cation exchange resin column is suitable for the separation of AZE.[\[10\]](#)
 - Post-column derivatization with a reagent such as ninhydrin or o-phthalaldehyde (OPA) followed by fluorescence detection can be used for sensitive quantification.[\[10\]](#)
 - The mobile phase typically consists of a buffer gradient system.[\[10\]](#)
 - Identification and quantification are achieved by comparing the retention time and peak area to that of an authentic AZE standard.



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Generalized workflow for AZE isolation and analysis.

Natural Degradation

Soil microorganisms have been identified that can degrade azetidine-2-carboxylic acid, using it as a sole nitrogen source.^{[23][24][25]} Species such as *Enterobacter agglomerans* and *Enterobacter amnigenus* have been isolated from the soil around AZE-producing plants, suggesting a role in the nitrogen cycle in these specific ecological niches.^{[23][24][25]}

PART 6: Significance in Research and Drug Development

The unique chemical structure and biological activity of azetidine-2-carboxylic acid and its derivatives make them valuable tools and building blocks in scientific research and pharmaceutical development.

- **Probing Protein Structure and Function:** As a proline analogue, AZE can be used to investigate the role of proline residues in protein folding, stability, and function.^[2]
- **Pharmaceutical Intermediates:** The constrained four-membered ring of AZE provides a unique structural scaffold that can be modified to create novel drug candidates with potentially enhanced efficacy or different modes of action.^{[2][26]}
- **Biofortification and Phytoremediation:** Understanding the biosynthesis of nicotianamine and mugineic acids allows for the genetic engineering of crops with enhanced tolerance to heavy metals and increased accumulation of essential micronutrients like iron and zinc.^{[21][22][27]}
- **Environmentally Friendly Agrochemicals:** L-Azetidine-2-carboxylic acid has been identified as a potential environmentally friendly agent for controlling powdery mildew.^[28]

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